3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its unique sequence and modifications, may have specific applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the oxidation of specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield reduced thiol groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of 3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Pathways: Influencing cellular pathways related to growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-D-valyl-L-leucyl-L-ornithyl-N-ethyl-L-prolinamide: Lacks the diaminomethylidene modification.
3-Methyl-D-valyl-L-leucyl-L-lysyl-N-ethyl-L-prolinamide: Contains lysine instead of ornithine.
3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolinamide: Lacks the N-ethyl modification.
Uniqueness
3-Methyl-D-valyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide is unique due to its specific sequence and modifications, which may confer distinct biological activities and properties compared to similar compounds.
Properties
CAS No. |
90075-09-5 |
---|---|
Molecular Formula |
C25H48N8O4 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H48N8O4/c1-7-29-21(35)18-11-9-13-33(18)23(37)16(10-8-12-30-24(27)28)31-20(34)17(14-15(2)3)32-22(36)19(26)25(4,5)6/h15-19H,7-14,26H2,1-6H3,(H,29,35)(H,31,34)(H,32,36)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
GRTFFAQKXCLJPF-VJANTYMQSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.